![molecular formula C16H15NO4S B2537162 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 750613-84-4](/img/structure/B2537162.png)
3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is a chemical compound with the CAS Number: 750613-84-4 . It has a molecular weight of 317.37 . The IUPAC name for this compound is 3-[(allylanilino)sulfonyl]benzoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is1S/C16H15NO4S/c1-2-11-17(14-8-4-3-5-9-14)22(20,21)15-10-6-7-13(12-15)16(18)19/h2-10,12H,1,11H2,(H,18,19) . This code provides a specific description of the molecule’s structure.
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid and its derivatives play a significant role in chemical synthesis and catalysis. For instance, sulfamoylbenzoic acids, containing both benzoic acid and sulphonamide moieties, are synthesized through specific strategies involving sulphonation, oxidation, and reaction with dialkyl amine. These compounds serve as precursors for various chemical transformations due to their reactivity and structural diversity. Notably, the synthesis methodology can be adapted for creating a wide range of dialkylsulphamylbenzoic acids, showcasing the versatility of these compounds in synthetic chemistry (Ashnagar, Naseri, & Naderi, 2016).
Environmental and Industrial Applications
Benzoic acid and its derivatives, including sulfamoyl benzoic acid compounds, are extensively used due to their antibacterial and antifungal properties. These compounds find applications in preserving food, cosmetics, and pharmaceutical products. Their widespread use and natural occurrence in various environmental matrices highlight their importance in both industrial applications and environmental safety. The review by del Olmo, Calzada, and Nuñez (2017) discusses the uses, exposure, and controversy surrounding these compounds, emphasizing their significance in daily life and industrial practices (del Olmo, Calzada, & Nuñez, 2017).
Pharmaceutical Research
In the realm of pharmaceutical research, the metabolism and enzyme interactions of novel antidepressants have been studied, highlighting the oxidative metabolism involving compounds structurally related to 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid. These studies provide insights into the metabolic pathways and the role of specific enzymes in the biotransformation of therapeutic compounds. This knowledge is crucial for the development of drugs with improved efficacy and safety profiles (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Plant Science and Agriculture
The role of benzoic acid derivatives in plant science, particularly in inducing multiple stress tolerance in plants, has been explored. These compounds, including sulfosalicylic acid and methyl salicylic acid, have been effective in inducing tolerance to various environmental stresses. This research suggests potential agricultural applications, where such compounds could be used to enhance crop resilience against climate variability (Senaratna, Merritt, Dixon, Bunn, Touchell, & Sivasithamparam, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
3-[phenyl(prop-2-enyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-2-11-17(14-8-4-3-5-9-14)22(20,21)15-10-6-7-13(12-15)16(18)19/h2-10,12H,1,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCXDNHATGXDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

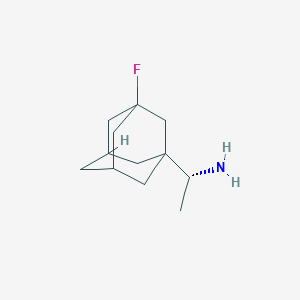

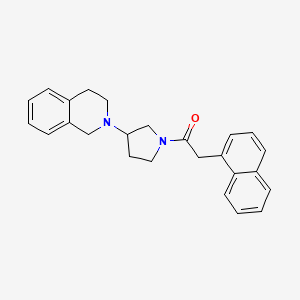


![(1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2537090.png)
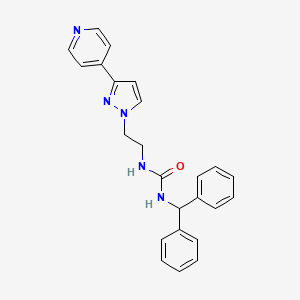
![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2537092.png)
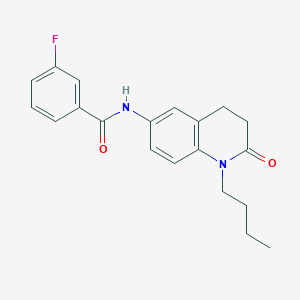
![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2537095.png)
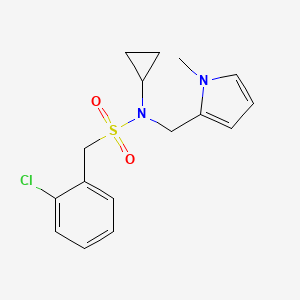
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2537097.png)
![4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2537098.png)
![3-((4-bromophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537100.png)